molecular formula C10H16SSi B8001358 1-(Trimethylsilyl)-2-thioanisole

1-(Trimethylsilyl)-2-thioanisole

Cat. No.: B8001358
M. Wt: 196.39 g/mol
InChI Key: GJTVXXPODYCISA-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)-2-thioanisole is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a thioanisole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)-2-thioanisole can be synthesized through several methods. One common approach involves the reaction of thioanisole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organosilicon chemistry suggest that large-scale synthesis would involve similar reaction conditions, with optimization for yield and purity. Industrial processes may also incorporate continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylsilyl)-2-thioanisole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thioanisole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aromatic ring or the sulfur atom, depending on the reagents used.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced aromatic compounds or thiols.

    Substitution: Various substituted thioanisole derivatives.

Scientific Research Applications

1-(Trimethylsilyl)-2-thioanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)-2-thioanisole involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the thioanisole moiety. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates and facilitating selective transformations. The sulfur atom in the thioanisole moiety can engage in nucleophilic or electrophilic reactions, depending on the reaction conditions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the trimethylsilyl group and the thioanisole moiety, which imparts distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

trimethyl-(2-methylsulfanylphenyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16SSi/c1-11-9-7-5-6-8-10(9)12(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTVXXPODYCISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CC=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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